molecular formula C15H18ClNO2 B2489524 N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide CAS No. 2361883-77-2

N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide

Cat. No. B2489524
CAS RN: 2361883-77-2
M. Wt: 279.76
InChI Key: RPZRVPNFCSSWKP-UHFFFAOYSA-N
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Description

N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide, also known as cloxazolam, is a benzodiazepine derivative that has been widely used as a hypnotic and anxiolytic agent. It was first synthesized in 1971 and has since been used for the treatment of anxiety disorders, insomnia, and epilepsy.

Mechanism of Action

Cloxazolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor and increases the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in the anxiolytic, sedative, and anticonvulsant effects of N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide.
Biochemical and Physiological Effects:
Cloxazolam has been shown to have a number of biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. It also has muscle relaxant properties and can cause drowsiness and impaired coordination.

Advantages and Limitations for Lab Experiments

Cloxazolam has been widely used in laboratory experiments due to its well-established synthesis method and its known pharmacological properties. It has been used as a tool for studying the GABA-A receptor and for investigating the mechanisms of action of benzodiazepines. However, it is important to note that N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide has limitations in terms of its specificity and selectivity for the GABA-A receptor, and caution should be exercised when interpreting results obtained with this compound.

Future Directions

There are several future directions for research on N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide. One area of interest is the development of more selective and specific GABA-A receptor modulators that can be used for the treatment of anxiety disorders, insomnia, and epilepsy. Another area of interest is the investigation of the long-term effects of N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide use, particularly in terms of its potential for tolerance and dependence. Additionally, research could be conducted to explore the potential for N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide to be used in combination with other drugs for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypropenyl-oxazoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide. This synthesis method has been well-established and has been used for the production of N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide in both the pharmaceutical industry and in research laboratories.

Scientific Research Applications

Cloxazolam has been extensively studied for its therapeutic effects on anxiety disorders, insomnia, and epilepsy. It has been found to be effective in reducing anxiety and promoting sleep in patients with anxiety disorders and insomnia. In addition, it has been shown to have anticonvulsant properties and has been used for the treatment of epilepsy.

properties

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]oxan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-2-14(18)17-15(8-3-9-19-11-15)10-12-4-6-13(16)7-5-12/h2,4-7H,1,3,8-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZRVPNFCSSWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCOC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide

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